N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide is an intricate chemical compound belonging to the sulfonamide family. With a complex structure that integrates sulfur, trifluoromethyl, and benzene functional groups, this compound holds potential for diverse applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Step 1: Synthesis of the tetrahydropyran moiety: Starting with 4-hydroxy tetrahydro-2H-pyran, a substitution reaction introduces a phenylthio group at the fourth carbon.
Step 2: Introduction of the benzenesulfonamide group: A Friedel-Crafts alkylation reaction is performed to attach the benzenesulfonamide moiety to the pyran ring.
Step 3: Trifluoromethylation: Using a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent), a trifluoromethyl group is introduced at the para position of the benzene ring.
Industrial Production Methods: For industrial production, optimization of reaction conditions is essential:
Temperature and Pressure: Controlled to ensure maximum yield and minimal side products.
Catalysts: Use of catalysts like AlCl₃ for Friedel-Crafts reactions.
Purification: Techniques like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) in derivative compounds can be reduced to an amine.
Substitution: The trifluoromethyl group, while stable, can be substituted under specific conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Employing nucleophilic or electrophilic substitution reagents under appropriate conditions.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Analogous Compounds: The compound serves as a precursor or intermediate in the synthesis of related sulfonamides.
Enzyme Inhibitors: Potential use as inhibitors in various enzyme-targeted studies.
Pharmacology: Investigation into its effects as a potential therapeutic agent.
Catalysis: Use as a catalyst in specific chemical reactions.
Mechanism of Action
The compound’s mechanism of action revolves around its interactions with biological molecules:
Molecular Targets: Primarily interacts with enzymes, altering their activity.
Pathways: Modulates signaling pathways by binding to specific receptor sites, thus affecting cellular functions.
Comparison with Similar Compounds
Unique Features:
Trifluoromethyl Group: Contributes to unique chemical stability and reactivity.
Phenylthio Moiety: Adds distinct sulfur-related reactivity compared to similar compounds.
N-(Phenylthio)pyran Derivatives: Similar in structure but without the trifluoromethyl group.
Benzenesulfonamide Compounds: Contain sulfonamide groups with varying substituents for different reactivities.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S2/c20-19(21,22)15-6-8-17(9-7-15)28(24,25)23-14-18(10-12-26-13-11-18)27-16-4-2-1-3-5-16/h1-9,23H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSBPAKQAGGCLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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